Phosphatidylethanolamines, Escherichia coli

Description

Phosphatidylethanolamine (PE) is the predominant phospholipid in Escherichia coli, constituting 70–80% of its inner membrane phospholipids . It plays critical roles in membrane structure, protein folding, and cellular adhesion. PE is synthesized via the phosphatidylserine (PS) decarboxylase pathway, where PS is converted to PE by the enzyme Psd . PE-deficient E. coli mutants exhibit impaired lipopolysaccharide (LPS) synthesis, reduced adhesion capabilities, and altered membrane protein topology . Studies demonstrate that PE is essential for the functional maturation of membrane proteins like lactose permease (LacY), which requires PE for proper folding and activity . Additionally, PE influences membrane rigidity and phase transition behavior, which are vital for bacterial survival under stress .

Properties

CAS No. |

94581-14-3 |

|---|---|

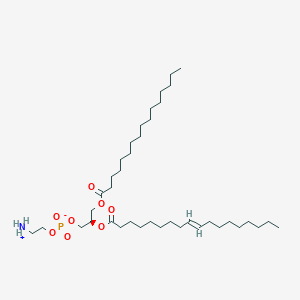

Molecular Formula |

C39H76NO8P |

Molecular Weight |

718.0 g/mol |

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |

InChI Key |

FHQVHHIBKUMWTI-JPPWSRCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The Phosphatidylserine Synthase (Pss)-Dependent Pathway

The committed step in PE biosynthesis is catalyzed by phosphatidylserine synthase (Pss), encoded by the pssA gene. This enzyme transfers serine from cytidine diphosphate-diacylglycerol (CDP-DAG) to phosphatidic acid, forming phosphatidylserine (PS), which is subsequently decarboxylated to PE. Knockout studies of pssA reveal that PE levels cannot drop below 30% of total phospholipids without arresting cell growth, underscoring its essentiality. However, supplementation with divalent cations like Ca²⁺ or Mg²⁺ restores membrane integrity in pss mutants, suggesting compensatory mechanisms.

Substrate Utilization and Cofactor Requirements

Cell-free homogenates of E. coli incorporate radiolabeled diglycerides into PE without requiring CDP-DAG or CTP, indicating an alternative pathway. Serine stimulates this incorporation, likely by providing phosphorylethanolamine precursors, while Mg²⁺ and CTP divert substrates toward phosphatidylglycerol synthesis. Dialyzed cytosolic fractions transfer labeled serine to PE in the presence of diglycerides, implicating endogenous phosphorylethanolamine cofactors.

Genetic Engineering Strategies for Enhanced PE Production

Complementation of pss Mutants

Inactivation of pssA creates auxotrophic strains dependent on plasmid-borne pssA for growth. Curing these mutants of the complementing plasmid reduces PE to 30%, but divalent cations (Ca²⁺ > Mg²⁺ > Sr²⁺) rescue viability, enabling studies of PE-deficient membranes. This system facilitates investigations into PE’s structural roles and the engineering of strains with tunable PE levels.

N-Acyl-Phosphatidylethanolamine (NAPE) Synthesis

Engineered E. coli Nissle 1917 expressing Arabidopsis thaliana NAPE synthase produces anti-obesity NAPEs, which persist in host microbiota for weeks post-administration. Two-week oral dosing in mice without antibiotic pretreatment establishes lasting colonization, demonstrating the feasibility of probiotic PE-derivative production.

Methylation Pathways

Expression of Rhodobacter sphaeroides phosphatidylethanolamine N-methyltransferase (pmtA) in E. coli enables the conversion of PE to phosphatidylcholine (PC), a lipid absent in wild-type E. coli. Cell-free extracts from these strains sequentially methylate PE to monomethyl-PE, dimethyl-PE, and PC, showcasing the potential for microbial synthesis of methylated phospholipids.

In Vitro Synthesis Using E. coli Extracts

Cell-Free Systems

Dialyzed E. coli homogenates synthesize PE from diglycerides and serine without exogenous CTP or Mg²⁺. This system bypasses the CDP-DAG pathway, leveraging endogenous phosphorylethanolamine pools for direct diglyceride acylation.

Optimization of Reaction Conditions

| Parameter | Effect on PE Synthesis | Optimal Condition |

|---|---|---|

| Serine concentration | Stimulates incorporation | 10–20 mM |

| Mg²⁺/CTP | Diverts substrates to PG/CL | Omit for maximal PE yield |

| Diglyceride source | Radiolabeled or exogenous | 14C-diglyceride |

Extraction and Purification Protocols

Membrane Isolation

PE is extracted from E. coli membranes using chloroform-methanol (2:1 v/v) followed by centrifugation. The lipid-rich organic phase is evaporated, and PE is purified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Chromatographic Refinement

| Method | Resolution | Yield (%) | Purity (%) |

|---|---|---|---|

| Silica gel TLC | Separates PE from PG, CL | 60–70 | 85–90 |

| Reverse-phase HPLC | Resolves molecular species | 80–90 | 95–99 |

Challenges and Innovations

Scalability Limitations

While lab-scale PE synthesis achieves high purity, industrial-scale production faces challenges in cost-effective substrate sourcing and energy-intensive extraction. Engineered strains with hyperactive Pss or optimized diglyceride uptake may address these issues.

Scientific Research Applications

Structural and Functional Roles

Phosphatidylethanolamine constitutes 70-80% of the total membrane lipids in E. coli, synthesized primarily by phosphatidylserine decarboxylase (PSD) located on the cytoplasmic side of the inner membrane. This lipid contributes to the unique asymmetric distribution of lipids across membranes, essential for proper protein folding and membrane protein functionality, such as lactose permease (LacY) .

Table 1: Comparative Composition of Membrane Lipids in E. coli

| Lipid Type | Percentage (%) | Function |

|---|---|---|

| Phosphatidylethanolamine | 70-80 | Membrane structure and protein interactions |

| Phosphatidylglycerol | 10-20 | Energy metabolism |

| Cardiolipin | 5-10 | Stabilization of protein complexes |

Biotechnological Applications

E. coli serves as a model organism for studying lipid metabolism and engineering lipid biosynthetic pathways. The ability to manipulate PE synthesis has implications for producing non-native lipids, such as phosphatidylcholine (PC), which can enhance protein folding and stability during recombinant protein production .

Case Study: Engineering E. coli for Enhanced Lipid Production

A study demonstrated that E. coli could be engineered to produce methylated derivatives of phosphatidylethanolamine, leading to increased yields of phosphatidylcholine when genes from PC-producing organisms were expressed . This engineering allows for tailored membrane compositions that can improve the efficiency of bioprocesses.

Role in Pathogenicity and Adhesion

Research indicates that phosphatidylethanolamine deficiency impairs the adhesion capabilities of E. coli to host cells, such as macrophages . This suggests that PE not only plays a structural role but also influences pathogenicity by affecting how bacteria interact with host tissues.

Table 2: Impact of Phosphatidylethanolamine on E. coli Adhesion

| Condition | Adhesion Level (Relative Units) | Notes |

|---|---|---|

| Wild-type E. coli | 100 | Normal adhesion |

| PE-deficient E. coli | 60 | Significant reduction in adhesion |

Insights from Molecular Studies

Molecular studies have provided insights into how PE interacts with other lipids and proteins within the E. coli membrane. For instance, cross-linking studies showed that PE molecular species are arranged randomly within the membrane layers, indicating a lack of clustering which is critical for maintaining membrane integrity .

Future Directions in Research

The ongoing research into phosphatidylethanolamines in E. coli is expanding into areas such as synthetic biology and metabolic engineering. The ability to design efficient biosynthetic pathways using computer-aided design tools is paving the way for producing high-value biochemicals derived from tyrosine through engineered E. coli strains .

Mechanism of Action

L-alpha-phosphatidylethanolamine exerts its effects by integrating into the cell membrane and influencing its curvature and fluidity. It induces negative curvature, which is essential for processes such as membrane fusion and fission . In Escherichia coli, it supports the active transport of lactose and other molecules by stabilizing membrane proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphatidylethanolamine vs. Other Major E. coli Phospholipids

The E. coli membrane contains four primary phospholipids: PE, phosphatidylglycerol (PG), cardiolipin (CL), and phosphatidylserine (PS). Their structural and functional differences are summarized below:

Functional and Structural Comparisons

- Membrane Protein Interactions: PE facilitates the folding of polytopic membrane proteins (e.g., LacY) by stabilizing transmembrane domains . In contrast, PG and CL interact with peripheral proteins like FtsA and ZipA, which are critical for cell division .

- Lipopolysaccharide (LPS) Synthesis: PE is required for the transfer of phosphoethanolamine to LPS, a modification critical for bacterial adhesion .

Stress Adaptation :

- During carbon starvation, E. coli increases CL production to stabilize membrane curvature at division sites . PG levels remain stable, while PE undergoes fatty acid elongation and cyclopropanation to maintain membrane fluidity .

- In Salmonella, PE accumulation in the outer membrane (OM) disrupts lipid homeostasis, whereas PG enrichment is tolerated .

Physical Properties :

Comparative Research Findings

Biological Activity

Phosphatidylethanolamines (PE) are critical phospholipids in the membranes of Escherichia coli (E. coli), constituting approximately 70-80% of the total glycerophospholipids in this organism. This review explores their biological activity, focusing on their structural roles, involvement in cellular processes, and implications for antimicrobial strategies.

Structural Role and Composition

Phosphatidylethanolamine is the only zwitterionic phospholipid found in E. coli membranes. Its predominant presence is crucial for maintaining membrane integrity and functionality. In studies involving the inactivation of the pss gene, which encodes phosphatidylserine synthase (the enzyme responsible for the synthesis of PE), researchers observed that growth of mutants was dependent on external sources of PE. When the PE content dropped below a critical threshold (30% of total phospholipids), growth ceased, indicating its essential structural role in membrane architecture and function .

Table 1: Phospholipid Composition in E. coli

| Phospholipid Type | Percentage (%) |

|---|---|

| Phosphatidylethanolamine | 70-80 |

| Phosphatidylglycerol | 15-20 |

| Cardiolipin | 5-10 |

Protein Translocation

One of the significant biological activities of phosphatidylethanolamine is its involvement in protein translocation via the Twin-Arginine Translocation (Tat) system. PE is essential for the proper functioning of this system, which is responsible for transporting folded proteins across the inner membrane. Studies have shown that strains lacking PE require higher concentrations of divalent cations for survival and exhibit reduced ATP levels, highlighting PE's role in energy metabolism and protein transport .

Membrane Dynamics and Interaction with Antimicrobial Peptides

Recent research has indicated that PE can influence the interaction between antimicrobial peptides (AMPs) and bacterial membranes. For instance, a synthetic peptide demonstrated dual targets within E. coli: it permeabilized the membrane by interacting with PE, inhibiting cell division and inducing filamentation. This suggests that targeting PE could be a viable strategy for developing new antimicrobial agents .

Moreover, sugar-based bactericides have been shown to disrupt bacterial membranes by promoting a phase transition from lamellar to inverted hexagonal structures specifically targeting PE-rich membranes . This unique interaction underscores the potential of exploiting PE as a target for novel therapeutic approaches against Gram-negative bacteria.

Case Study: Growth Dependency on Phosphatidylethanolamine

In a pivotal study, researchers constructed a mutant strain of E. coli lacking phosphatidylserine synthase activity. The findings revealed that although phosphatidylethanolamine was present at minimal levels under certain growth conditions, its absence led to significant growth defects. The study highlighted that divalent metal ions could partially rescue these defects, suggesting that PE's structural role is complemented by its interactions with other cellular components .

Case Study: Antimicrobial Activity Against E. coli

A study examining the antimicrobial efficacy of various bioactive compounds found that certain plant-derived substances exhibited enhanced antibacterial activity against E. coli when combined with agents targeting membrane integrity. The results indicated that compounds affecting PE dynamics could synergistically enhance antimicrobial effects, thereby reducing pathogen load significantly .

Chemical Reactions Analysis

Acyl Chain Turnover

PE undergoes dynamic fatty acid remodeling:

-

Exogenous fatty acids incorporate into PE via two pathways:

Key findings :

-

fadD mutants show exclusive 1-position acylation of PE, highlighting pathway redundancy .

-

Turnover rates: 3–5% of PE acyl groups are replaced per generation .

Formation of Modified PE Species

-

N-Acyl-PE : A minor triacylated phospholipid detected in pgsA mutants lacking PG and CL .

-

AcylPG : Accumulates in clsABC mutants, suggesting compensatory mechanisms for anionic lipid deficiency .

Role in Membrane Dynamics and Protein Function

PE influences membrane topology and protein activity:

-

Lactose permease (LacY) : PE stabilizes LacY’s inverted-cone shape, critical for proton-coupled transport. PE-deficient membranes impair LacY folding .

-

Twin-arginine translocation (Tat) system : PE is essential for Tat-dependent protein export, while PG and CL are dispensable .

| Lipid | Function in Membrane Proteins |

|---|---|

| PE | Maintains LacY structure; supports Tat transport |

| PG/CL | Non-essential for Tat; compensated by PA or N-acyl-PE |

PE Deficiency Phenotypes

PE depletion (<30% total lipids) leads to:

-

Adhesion defects : Downregulated lipopolysaccharide (LPS) biosynthesis impairs binding to macrophages and glass .

-

Membrane asymmetry loss : Disrupted PE distribution across the inner membrane affects protein topology .

Reversibility : High galactose/lactose (but not glucose) restores LPS and adhesion in PE-deficient strains .

Anionic Lipid Compensation in Mutants

E. coli mutants lacking PG/CL (pgsA or clsABC deletions) exhibit:

-

Increased PA and N-acyl-PE , forming polar/septal membrane domains .

-

Cardiolipin-independent domain formation : NAO staining reveals anionic lipid clusters at division sites, even without PG/CL .

Enzymatic and Non-Enzymatic Byproducts

Q & A

Q. What are the standard methods for extracting phosphatidylethanolamines from E. coli membranes, and how can their efficiency be validated?

The Bligh-Dyer method is a gold-standard protocol for lipid extraction, utilizing chloroform-methanol-water mixtures to separate lipids from non-lipid components . Key steps include homogenization in a 2:1 chloroform-methanol ratio, followed by phase separation with additional chloroform and water. Efficiency can be validated using phosphorus assays for quantification or thin-layer chromatography (TLC) to assess purity. For advanced validation, electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirms lipid class specificity .

Q. How do phosphatidylethanolamines contribute to E. coli membrane structure and protein function?

PEs constitute ~70–80% of E. coli inner membrane phospholipids and are critical for maintaining membrane curvature due to their conical shape. They act as lipid chaperones, facilitating proper folding of membrane proteins like lactose permease (LacY). PE-deficient strains exhibit impaired LacY assembly, highlighting their role in protein biogenesis . Experimental validation involves genetic knockout models (e.g., pssA mutants) combined with functional assays for protein activity .

Q. What analytical techniques are most reliable for quantifying and characterizing PEs in E. coli?

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and ESI-MS/MS are widely used. Negative ion mode with binary matrices (e.g., 1,8-bis(dimethylamino)naphthalene and 9-aminoacridine) mitigates ionization suppression effects caused by PE dominance . Gas chromatography (GC) coupled with MS is recommended for fatty acid profiling, particularly to assess acyl chain unsaturation .

Advanced Research Questions

Q. How do E. coli lipid modification pathways adapt to environmental stress, and what role does the stringent response play?

Under carbon starvation, wild-type E. coli modifies PEs via cyclopropanation, elongation, and increased cardiolipin synthesis. The stringent response, mediated by RelA and SpoT, regulates cyclopropanation through ppGpp signaling. In ΔrelAΔspoT mutants, fatty acid desaturation replaces cyclopropanation, suggesting alternative stress adaptation mechanisms. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) with gas cluster ion beams (GCIBs) enables direct analysis of intact cells to track these modifications .

Q. What experimental models best replicate PE-dependent membrane domain formation in E. coli?

Biomimetic membranes (e.g., supported lipid bilayers, SLBs) with defined PE:PG (phosphatidylglycerol) ratios (3:1) mimic E. coli inner membrane composition. Atomic force microscopy (AFM) reveals that saturated PE species (e.g., DPPE) form gel-phase domains, while unsaturated PEs (e.g., POPE) remain fluid. LacY preferentially localizes to fluid phases, validated by AFM imaging at 27°C .

Q. How does oxidative stress alter PE composition in E. coli, and what are the implications for membrane integrity?

Photodynamic therapy (PDT) with tricationic porphyrins induces PE oxidation, forming hydroperoxides and hydroxides, particularly in unsaturated acyl chains (C16:1, C18:1). Lipidomic approaches combining TLC, ESI-MS/MS, and FOX2 assays quantify hydroperoxide levels. Oxidized PEs disrupt membrane fluidity, increasing permeability and compromising barrier function .

Q. What methodologies resolve contradictions in lipid phase transition studies of E. coli membranes?

Early differential scanning calorimetry (DSC) studies struggled to replicate in vivo phase transitions due to lipid heterogeneity. Monolayer experiments at air-water interfaces correlate phase transitions (liquid-expanded to condensed) with physiological breaks in growth and respiration. Mutants with controlled fatty acid incorporation (e.g., fabA/fabB) clarify the role of acyl chain unsaturation .

Q. How do PE acyl chain modifications influence antibiotic resistance or synthetic biology applications?

Engineered E. coli strains expressing N-acyl PEs (precursors of satiety factors) reduce adiposity in murine models, demonstrating metabolic engineering potential. Strains with altered PE acyl chains (e.g., cyclopropanated vs. desaturated) show differential resistance to membrane-targeting antimicrobials. LC-MS lipidomics and phenotypic screening (e.g., minimal inhibitory concentration assays) link lipid structure to function .

Methodological Notes

- Contradictions in Lipid Extraction : While Bligh-Dyer is standard, newer protocols using methyl-tert-butyl ether (MTBE) may improve recovery of oxidized lipids .

- Analytical Limitations : MALDI-TOF MS struggles with low-abundance lipids (e.g., cardiolipins) in PE-rich samples; complementary GC-MS or TOF-SIMS is advised .

This FAQ integrates foundational and cutting-edge methodologies, emphasizing experimental design and data interpretation. For further details, consult primary sources cited in each section.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.